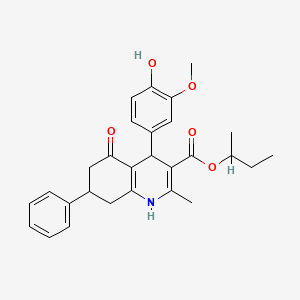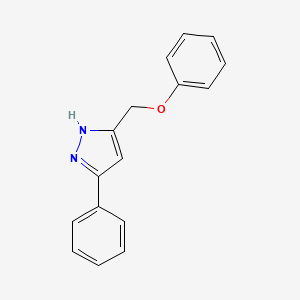![molecular formula C17H18Cl2O2S B4979691 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol, also known as CBT-1, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol has also been found to have cytotoxic effects on cancer cells. Additionally, 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol in lab experiments is that it has been found to have low toxicity. This makes it a safer compound to work with compared to other compounds that have been investigated for their potential use in the treatment of inflammatory diseases and cancer. However, one limitation of using 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can effectively investigate its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol. One area of research could be to investigate its potential use in the treatment of other inflammatory diseases besides arthritis. Another area of research could be to investigate its potential use in combination with other compounds for the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol and to design experiments that can effectively investigate its potential applications in the field of medicine.
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of inflammatory diseases and cancer.
Synthesemethoden
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride, which is then reacted with 1-propanol and sodium hydroxide to form 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol. Another method involves the reaction of 4-chlorobenzyl alcohol with thioacetic acid to form 4-chlorobenzyl thioacetate, which is then reacted with 1-propanol and sodium hydroxide to form 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol has been found to have several potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis. 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol has also been studied for its potential use in the treatment of cancer. It has been found to have cytotoxic effects on cancer cells and has been investigated for its potential use as a cancer treatment.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O2S/c18-15-5-1-13(2-6-15)9-21-10-17(20)12-22-11-14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLARVSWFSYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CSCC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)